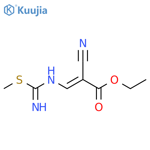

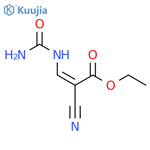

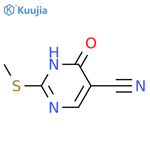

- Regarding the intramolecular cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate, Chemistry of Heterocyclic Compounds (New York, 2010, 46(3), 363-366

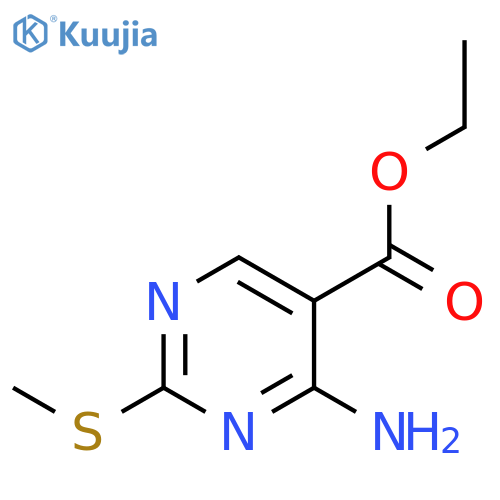

Cas no 776-53-4 (ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate)

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate

- Ethyl 4-amino-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- 4-Amino-2-(methylthio)-

- 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLIC ACID ETHYL ESTER

- 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester

- Ethyl 4-amino-2-(methylthio)-pyrimidine-5-carboxylate

- ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate

- ETHYL-4-AMINO-2-METHYL MERCAPTO-PYRIMIDINE-4-CARBOXYLATE

- ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate

- 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester

- MLS000554777

- SMR000146894

- C8H11N3O2S

- NSC9310

- PubChem15246

- ChemD

- AKOS001086755

- CHEMBL1713273

- HMS1514L06

- 776-53-4

- AC-23450

- ethyl 4-amino-2-methylsulfanyl-5-pyrimidine carboxylate

- 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester

- DTXSID30278699

- QINRQIZOBCQKAZ-UHFFFAOYSA-N

- CS-W008025

- ethyl 4-amino-2-methylsulfanyl-5-pyrimidinecarboxylate

- cid_222666

- 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester

- SY023719

- IDI1_030478

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, AldrichCPR

- SCHEMBL256224

- NSC 9310

- ethyl 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylate

- EN300-11207

- AM20100772

- CCG-164998

- NSC-9310

- Z24688043

- BB 0242855

- ethyl 4-azanyl-2-methylsulfanyl-pyrimidine-5-carboxylate

- J-520963

- FT-0650706

- 4-Amino-2-methylsulfanyl-pyrimidine-5-carbo xylic acid ethyl ester

- AF-601/00276042

- BL000129

- BCP23040

- GS-5700

- ChemDiv3_014680

- BDBM55426

- MFCD00090781

- 2-methylthio-5-ethoxycarbonyl-4-aminopyrimidine

- HMS2305K19

- Ethyl 4-amino-2-methylmercaptopyrimidine-5-carboxylate

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate; Ethyl 4-amino-2-methylsulfanyl-5-pyrimidinecarboxylate; NSC 9310;

- BBL004250

- DB-031226

- Ethyl4-amino-2-(methylthio)pyrimidin-5-carboxylate

- STL140273

-

- MDL: MFCD00090781

- インチ: 1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)

- InChIKey: QINRQIZOBCQKAZ-UHFFFAOYSA-N

- SMILES: S(C([H])([H])[H])C1=NC([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C(N([H])[H])=N1

計算された属性

- 精确分子量: 213.05700

- 同位素质量: 213.057

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 203

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 103

- 互变异构体数量: 5

じっけんとくせい

- 密度みつど: 1.31

- ゆうかいてん: 133-138°C

- Boiling Point: 370.3℃ at 760 mmHg

- フラッシュポイント: 370.3 °C at 760 mmHg

- Refractive Index: 1.585

- PSA: 103.40000

- LogP: 1.53860

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Security Information

- Signal Word:Warning

- 危害声明: H317

- Warning Statement: P261; P272; P280; P302+P352; P333+P313; P363; P501

- 危険カテゴリコード: 43

- セキュリティの説明: 36/37-24/25

-

危険物標識:

- 储存条件:Store at room temperature

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100731-5g |

ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |

776-53-4 | 98% | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM100731-100g |

ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |

776-53-4 | 98% | 100g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05880-10G |

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate |

776-53-4 | 97% | 10g |

¥ 224.00 | 2023-04-13 | |

| abcr | AB465956-25 g |

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, 95%; . |

776-53-4 | 95% | 25g |

€306.90 | 2023-04-21 | |

| abcr | AB465956-100 g |

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, 95%; . |

776-53-4 | 95% | 100g |

€923.70 | 2023-04-21 | |

| Apollo Scientific | OR2123-5g |

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |

776-53-4 | 97% | 5g |

£25.00 | 2025-02-19 | |

| Fluorochem | 093274-1g |

Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |

776-53-4 | 97% | 1g |

£16.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1042996-1g |

Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |

776-53-4 | 98% | 1g |

¥43.00 | 2024-07-28 | |

| Enamine | EN300-11207-0.25g |

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate |

776-53-4 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Advanced ChemBlocks | G-6970-100G |

Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate |

776-53-4 | 97% | 100G |

$245 | 2023-09-15 |

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate 合成方法

Synthetic Circuit 1

1.2 Reagents: Hydrochloric acid ; pH 2, 0 - 2 °C

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Raw materials

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate Preparation Products

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate 関連文献

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4)

Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyrimidine scaffold of this compound provides a versatile platform for structural modifications. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various kinases, including EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. These findings underscore the potential of this compound as a lead structure for the development of novel anticancer agents.

In addition to its applications in oncology, ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for the development of new antibiotics.

The synthetic versatility of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate has also been a focus of recent research. A team of chemists developed a novel one-pot synthesis method for this compound, which significantly improved yield and reduced production costs. This advancement is particularly important for large-scale pharmaceutical production, where efficiency and cost-effectiveness are critical. The study also explored the compound's reactivity under various conditions, providing valuable insights for further derivatization and optimization.

Despite these promising developments, challenges remain in the clinical translation of ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation. Future research directions may include the exploration of its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

In conclusion, ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 776-53-4) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Recent studies have highlighted its potential as a kinase inhibitor and antimicrobial agent, as well as advancements in its synthetic methodology. While challenges remain, the compound's versatility and biological activity warrant further exploration, positioning it as a promising candidate for the development of novel therapeutics in the coming years.

776-53-4 (ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate) Related Products

- 532972-27-3(4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1246391-73-0(all-(S)-Posaconazole)

- 2361879-13-0(N-ethyl-N-({1-(5-fluoropyridin-3-yl)ethylcarbamoyl}methyl)prop-2-enamide)

- 125536-25-6(Dracorhodin perchlorate)

- 2803460-58-2(1-(4-Methoxy-benzyl)-1H-pyrazolo[3,4-d]pyridazine-4,7-diol)

- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1270530-60-3(2-chloro-6-methyl-4-(pyrrolidin-2-yl)pyridine)

- 87967-37-1(Benzenamine, 4-bromo-3-(difluoromethoxy)-)

- 1805214-25-8(2-Amino-5-(difluoromethyl)-3-hydroxypyridine-4-carboxamide)

- 2172029-32-0(tert-butyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)